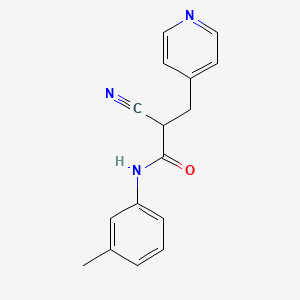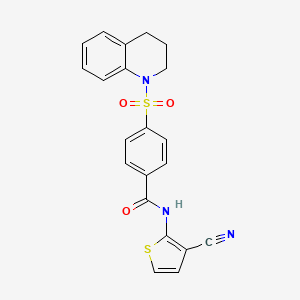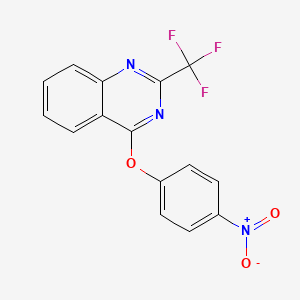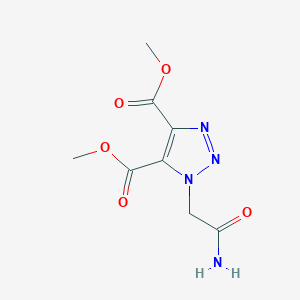![molecular formula C8H16ClN B2874290 [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride CAS No. 2055089-71-7](/img/structure/B2874290.png)
[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C8H15N·HCl . It is a derivative of cyclohexene and is commonly used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a cyclohexene ring attached to an ethylamine group, and its hydrochloride salt form enhances its solubility in water.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the behavior of amine-containing compounds in biological systems.
Medicine:
Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological pathways.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemicals and materials, including polymers and resins.
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that the compound is used as a substrate for allylic hydroxylation reactions .
Mode of Action
The compound interacts with its targets through a process known as allylic hydroxylation. This reaction involves the addition of a hydroxyl group to an allylic carbon, which is adjacent to a carbon-carbon double bond .
Biochemical Pathways
The compound is involved in the synthesis of thin films and single crystals of 2-(1-cyclohexenyl)ethyl ammonium lead iodide. These materials are used to fabricate optoelectronic-compatible heterostructures
Pharmacokinetics
The compound is known to be a solid at room temperature, suggesting that it may have different bioavailability profiles depending on its administration route .
Result of Action
The result of the compound’s action is the production of thin films and single crystals of 2-(1-cyclohexenyl)ethyl ammonium lead iodide. These materials are used in the fabrication of optoelectronic-compatible heterostructures .
Action Environment
The action of [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride can be influenced by various environmental factors. For instance, the compound is sensitive to light and air, suggesting that its stability, efficacy, and action may be affected by exposure to these elements .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride typically involves the following steps:
Cyclohexene Formation: Cyclohexene is prepared through the dehydration of cyclohexanol using an acid catalyst such as sulfuric acid.
Ethylamine Addition: The cyclohexene is then reacted with ethylamine in the presence of a catalyst, such as palladium on carbon, under hydrogenation conditions to form [2-(3-Cyclohexen-1-yl)ethyl]amine.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the [2-(3-Cyclohexen-1-yl)ethyl]amine to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced to form saturated amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation Products: Cyclohexenone derivatives.
Reduction Products: Saturated amines.
Substitution Products: Various substituted amines depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine: A simpler amine derivative of cyclohexane.
Cyclohexenylmethylamine: Similar structure but with a methyl group instead of an ethyl group.
Cyclohexenylethylamine: Lacks the hydrochloride salt form.
Uniqueness:
Structural Features: The combination of a cyclohexene ring with an ethylamine group and its hydrochloride salt form makes [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride unique.
Solubility: The hydrochloride form enhances its solubility compared to similar compounds.
Applications: Its specific structure allows for unique interactions in chemical and biological systems, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-cyclohex-3-en-1-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-2,8H,3-7,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKXGYOCCCLSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874213.png)
![ethyl 2-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)acetate](/img/structure/B2874215.png)
![2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2874216.png)




![1,3-dimethyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2874226.png)
![2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione](/img/structure/B2874227.png)
![1-methyl-2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2874228.png)
![2-[[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]thio]acetic acid butyl ester](/img/structure/B2874230.png)
